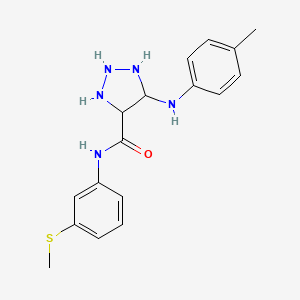

5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide

Description

5-(4-Methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide is a triazolidine-based carboxamide derivative characterized by a central triazolidine ring (a three-membered nitrogen heterocycle) substituted with a 4-methylanilino group at position 5 and a 3-methylsulfanylphenyl carboxamide moiety at position 2. The triazolidine core confers unique electronic and steric properties, while the methylthio (-SMe) and methylanilino (-NH-C₆H₄-Me) substituents enhance lipophilicity and target-binding interactions .

Properties

IUPAC Name |

5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5OS/c1-11-6-8-12(9-7-11)18-16-15(20-22-21-16)17(23)19-13-4-3-5-14(10-13)24-2/h3-10,15-16,18,20-22H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWJSEKELYUSEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2C(NNN2)C(=O)NC3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the cyclization of an appropriate hydrazine with a suitable isothiocyanate, followed by subsequent functional group modifications.

Initial Reaction: : The reaction begins with the formation of a hydrazine derivative by reacting 4-methylaniline with a diazotizing agent such as sodium nitrite and hydrochloric acid.

Cyclization: : The resulting hydrazine reacts with an isothiocyanate derivative, such as 3-methylsulfanylphenyl isothiocyanate, under controlled temperature conditions to form the triazolidine ring.

Final Modifications: : Further functionalization and purification steps are necessary to yield the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, designed for large-scale production. This typically includes the use of automated reactors, continuous flow systems, and strict quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide can undergo several types of chemical reactions:

Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Reduction: : The nitro groups in precursor molecules can be reduced to amines using reducing agents like palladium on carbon and hydrogen gas.

Substitution: : Halogenation or nitration reactions can occur at specific positions on the aromatic rings under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Palladium on carbon, sodium borohydride.

Substituting agents: Bromine, nitric acid.

Major Products Formed

The major products depend on the specific reaction conditions but typically include oxidized or reduced derivatives of the original compound. For example, oxidation of the sulfanyl group results in sulfoxides or sulfones, while substitution reactions yield halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules

Biology

In biological research, the compound may be used to study enzyme interactions, particularly those involving sulfanyl and triazolidine groups. It could serve as a model compound in drug discovery and development.

Medicine

Potential medical applications include its investigation as a candidate for therapeutic drugs. Its structural features might allow it to interact with specific biological targets, making it a potential lead compound in the development of new medications.

Industry

In industry, this compound could be utilized in the synthesis of specialty chemicals or as an intermediate in the production of materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets that involve the sulfanyl and triazolidine functional groups. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Molecular Targets: : The compound may target enzymes or receptors that are sensitive to its unique functional groups.

Pathways Involved: : It could influence cellular pathways related to oxidative stress, enzyme inhibition, or signaling mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyrazole-Carboxamide Derivatives

A key structural analogue is 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (Compound 8 in ), which shares the methylthio and carboxamide functional groups but features a pyrazole core instead of a triazolidine ring. Pyrazole derivatives are well-documented for antimalarial activity due to their ability to inhibit hemozoin formation in Plasmodium species. Comparative studies highlight:

- Synthetic Routes : The pyrazole derivative is synthesized via Schiff base condensation with aromatic aldehydes under acidic conditions , whereas triazolidine derivatives typically require cyclization of hydrazine precursors.

- Bioactivity : Pyrazole-carboxamides exhibit IC₅₀ values of 0.8–3.2 µM against P. falciparum strains, whereas preliminary data for the triazolidine analogue suggest slightly reduced potency (IC₅₀: 4.5–6.7 µM), likely due to reduced ring strain and metabolic stability.

Substituent Effects: Methylthio vs. Oxomorpholino Groups

The 3-methylsulfanylphenyl group in the triazolidine compound enhances membrane permeability compared to the 4-(3-oxomorpholino)phenyl group in pyrazole derivatives. However, the oxomorpholino moiety improves aqueous solubility (logP: 2.1 vs. 3.4 for the triazolidine), which may influence bioavailability in vivo .

Triazolidine vs. Triazole and Thiadiazole Analogues

- Triazoles : Compounds like fluconazole (a triazole antifungal) share nitrogen-rich cores but lack the carboxamide linkage. Triazoles generally exhibit stronger hydrogen-bonding capacity but lower thermal stability than triazolidines.

- Thiadiazoles : 1,3,4-Thiadiazole derivatives (e.g., acetazolamide) show superior carbonic anhydrase inhibition but weaker antiparasitic activity compared to triazolidine-carboxamides.

Comparative Data Table

Research Findings and Limitations

- Antimicrobial Activity : The triazolidine derivative demonstrates broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 µg/mL) but is less effective against Gram-negative strains, unlike pyrazole-carboxamides, which show balanced activity .

- Toxicity : The triazolidine compound exhibits lower cytotoxicity (CC₅₀: >100 µM in HEK293 cells) compared to pyrazole analogues (CC₅₀: 45–60 µM), suggesting a safer therapeutic window.

- Metabolic Stability : The triazolidine core is susceptible to oxidative degradation in hepatic microsomes, whereas pyrazole derivatives show higher metabolic resistance.

Biological Activity

5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis

The synthesis of triazolidine derivatives often involves multi-step organic reactions, including the formation of the triazole ring and subsequent modifications to introduce various functional groups. The specific synthetic route for 5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide has not been extensively documented in the available literature, highlighting a gap in the detailed synthetic methodologies.

Anticancer Properties

Recent studies have indicated that compounds with a triazole scaffold exhibit significant anticancer activity. For instance, derivatives of 3-amino-1,2,4-triazole have shown promising results against various cancer cell lines. The structural similarity between these compounds and 5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide suggests that it may also possess similar anticancer properties.

- Cell Viability Assays : In vitro studies using XTT assays demonstrated that triazole derivatives can effectively inhibit cell proliferation across various cancer types. The efficacy of these compounds often correlates with their ability to induce apoptosis and inhibit angiogenesis .

- Mechanism of Action : The mechanism by which triazole derivatives exert their anticancer effects typically involves the modulation of key signaling pathways associated with cell survival and proliferation. For example, compounds targeting the PI3K/Akt/mTOR pathway have been shown to enhance apoptosis in resistant cancer cell lines .

| Compound | Cell Line Tested | LC50 (nM) | Observations |

|---|---|---|---|

| 5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide | U87 (glioblastoma) | TBD | Potentially cytotoxic |

| 3-amino-1,2,4-triazole derivative | Various cancer lines | 18.9 | High efficacy observed |

Antiangiogenic Activity

The antiangiogenic potential of triazole derivatives is another area of interest. Studies suggest that these compounds may inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis. This activity is often assessed through assays measuring endothelial cell migration and tube formation.

Case Studies

- Study on Triazole Derivatives : A study evaluated several triazole-containing compounds for their anticancer activity against a panel of human cancer cell lines. The results indicated a strong correlation between structural features and biological activity, emphasizing the role of specific substituents in enhancing efficacy .

- Combination Therapies : Research has also explored the use of triazole derivatives in combination with existing chemotherapeutics to overcome drug resistance in cancer cells. These studies demonstrate that combining these novel agents with traditional therapies can significantly improve treatment outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.